

Overcoming challenges with D13-9001 in vivo delivery and pharmacokinetics

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Compound of Interest

Compound Name: D13-9001

Cat. No.: B1258196

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D13-9001 In Vivo Delivery and Pharmacokinetics Technical Support Center

Welcome to the technical support center for **D13-9001**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery and pharmacokinetic assessment of **D13-9001**, a potent efflux pump inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **D13-9001**?

A1: **D13-9001** is an inhibitor of the AcrB and MexB efflux pump subunits, which are components of the AcrAB-TolC and MexAB-OprM efflux systems in Gram-negative bacteria like *E. coli* and *P. aeruginosa*, respectively.[1][2][3] By inhibiting these pumps, **D13-9001** potentiates the efficacy of various antibiotics that are normally expelled from the bacterial cell.[1][4] It binds to a "hydrophobic trap" in the deep binding pocket of AcrB and MexB.[3][4][5]

Q2: What are the reported solubility characteristics of **D13-9001**?

A2: **D13-9001** is characterized as a highly soluble compound.[2][6][7] One study specifies its solubility as 747 µg/mL at pH 6.8, which is attributed to the presence of a quaternary ammonium group in its structure.[6] This high solubility is a significant advantage for its formulation and in vivo administration.

Q3: What is the recommended route of administration for **D13-9001** in animal models?

A3: Published in vivo studies have successfully administered **D13-9001** via intravenous (IV) drip infusion.[2] Specifically, a 2-hour infusion was used in a lethal pneumonia rat model.[2]

Q4: Are there any known off-target effects or toxicity concerns with **D13-9001**?

A4: **D13-9001** is reported to have a good safety profile in acute toxicity assays.[5][6] While it is a potent inhibitor of AcrB and MexB, it does not inhibit all efflux pumps, such as MexY.[3]

Troubleshooting Guides

In Vivo Delivery Challenges

Problem	Potential Cause	Troubleshooting Steps
Precipitation of D13-9001 upon injection.	Although highly soluble, rapid changes in pH or buffer composition upon injection into the bloodstream could potentially lead to precipitation.	1. Vehicle Optimization: Ensure the formulation vehicle is compatible with the physiological pH of the animal model. Consider using a buffered solution. 2. Slower Infusion Rate: If using IV administration, decrease the infusion rate to allow for better mixing and dilution in the bloodstream. 3. Solubility Check: Re-verify the solubility of your specific batch of D13-9001 in the chosen vehicle at the desired concentration.
Inconsistent drug exposure between animals.	This could be due to variability in the administration technique, animal-to-animal physiological differences, or formulation instability.	1. Standardize Administration Protocol: Ensure consistent injection volume, rate, and site for all animals. 2. Formulation Homogeneity: If using a solution, ensure it is well-mixed before each administration. For suspensions, ensure uniform particle distribution. 3. Animal Health Monitoring: Ensure all animals are healthy and within a similar age and weight range.

Low bioavailability with oral administration.

While D13-9001 is highly soluble, poor membrane permeability or first-pass metabolism could limit oral bioavailability. Many efflux pump inhibitors face challenges with oral delivery.

1. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to assess its potential for oral absorption. 2. Formulation Strategies for Oral Delivery: If oral delivery is necessary, consider formulation strategies such as the use of permeation enhancers, lipid-based formulations, or nanoformulations to improve absorption.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Pharmacokinetic Challenges

Problem	Potential Cause	Troubleshooting Steps
Rapid clearance and short half-life.	D13-9001 has a reported short half-life of 0.18 hours in rats and 0.41 hours in monkeys.[5] [6] This is likely due to rapid metabolism and/or renal clearance.	<p>1. Dosing Regimen Adjustment: For efficacy studies requiring sustained exposure, consider continuous infusion or more frequent dosing.</p> <p>2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to determine the optimal dosing regimen to maintain plasma concentrations above the effective level.</p> <p>3. Metabolite Identification: Conduct metabolite profiling studies to understand the metabolic pathways and identify major metabolites.</p>
High inter-individual variability in pharmacokinetic parameters.	Differences in metabolic enzyme activity, transporter expression, or organ function between individual animals can lead to variable PK profiles.	<p>1. Increase Sample Size: A larger number of animals per group can help to better understand the population pharmacokinetics.</p> <p>2. Genotyping/Phenotyping: If specific metabolic enzymes are identified, consider genotyping or phenotyping animals for these enzymes.</p> <p>3. Therapeutic Drug Monitoring (TDM): For longer-term studies, TDM can be used to adjust doses for individual animals to achieve a target exposure.[12][13]</p>

Discrepancy between plasma concentration and efficacy.

The site of action for D13-9001 is the bacterial cell, which may be in specific tissues. Plasma concentration may not directly reflect the concentration at the site of infection.

1. Tissue Distribution Studies: Conduct studies to determine the concentration of D13-9001 in relevant tissues (e.g., lung for pneumonia models). 2. Microdialysis: This technique can be used to measure the unbound, pharmacologically active concentration of the drug in the interstitial fluid of specific tissues.

Quantitative Data Summary

Table 1: In Vitro Potency of **D13-9001**

Target	Organism	Parameter	Value	Reference
AcrB	E. coli	KD	1.15 μ M	[2] [3] [6]
MexB	P. aeruginosa	KD	3.57 μ M	[2] [3] [6]

Table 2: In Vivo Efficacy of **D13-9001** in a Rat Pneumonia Model

Treatment Group	Dose of D13-9001 (mg/kg)	Dose of Aztreonam (mg/kg)	Survival Rate at Day 7	Reference
Aztreonam alone	0	1000	12.5%	[6]
Combination	1.25	1000	>62%	[6]
Combination	5	1000	Improved survival	[2]
Combination	20	1000	Improved survival	[2]

Table 3: Pharmacokinetic Parameters of **D13-9001** (IV Administration)

Species	Dose (mg/kg)	Cmax (µg/mL)	Half-life (t _{1/2}) (hours)	Reference
Rat	5	7.64	0.18	[5][6]
Monkey	N/A	N/A	0.41	[5][6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Rat Model of Pneumonia

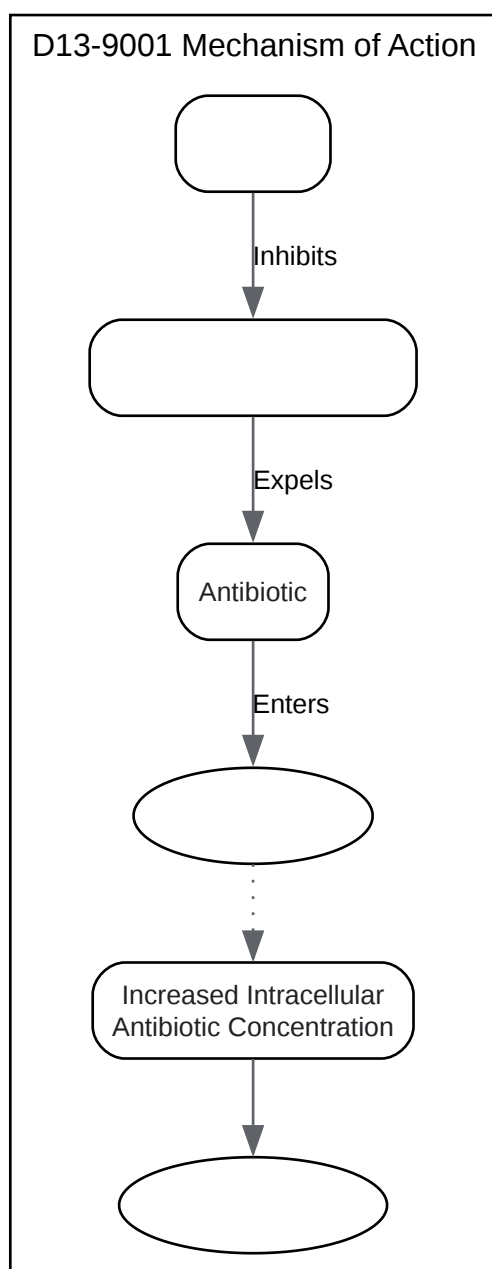
- Animal Model: Use an appropriate strain of rats (e.g., Sprague-Dawley) and induce a lethal pulmonary infection with a relevant strain of *P. aeruginosa*.
- Treatment Groups:
 - Vehicle control
 - **D13-9001** alone
 - Antibiotic (e.g., aztreonam) alone
 - Combination of **D13-9001** and antibiotic
- Drug Administration:
 - Prepare **D13-9001** in a sterile, isotonic vehicle suitable for intravenous administration.
 - Administer **D13-9001** and the antibiotic via intravenous drip infusion over a specified period (e.g., 2 hours), starting at a defined time post-infection.
- Monitoring:
 - Monitor the survival of the animals daily for a predetermined period (e.g., 7 days).
 - Record clinical signs of illness.

- Endpoint:
 - Primary endpoint: Survival rate at the end of the study.
 - Secondary endpoints (optional): Bacterial load in the lungs, inflammatory markers in bronchoalveolar lavage fluid.

Protocol 2: Pharmacokinetic Study in Rats

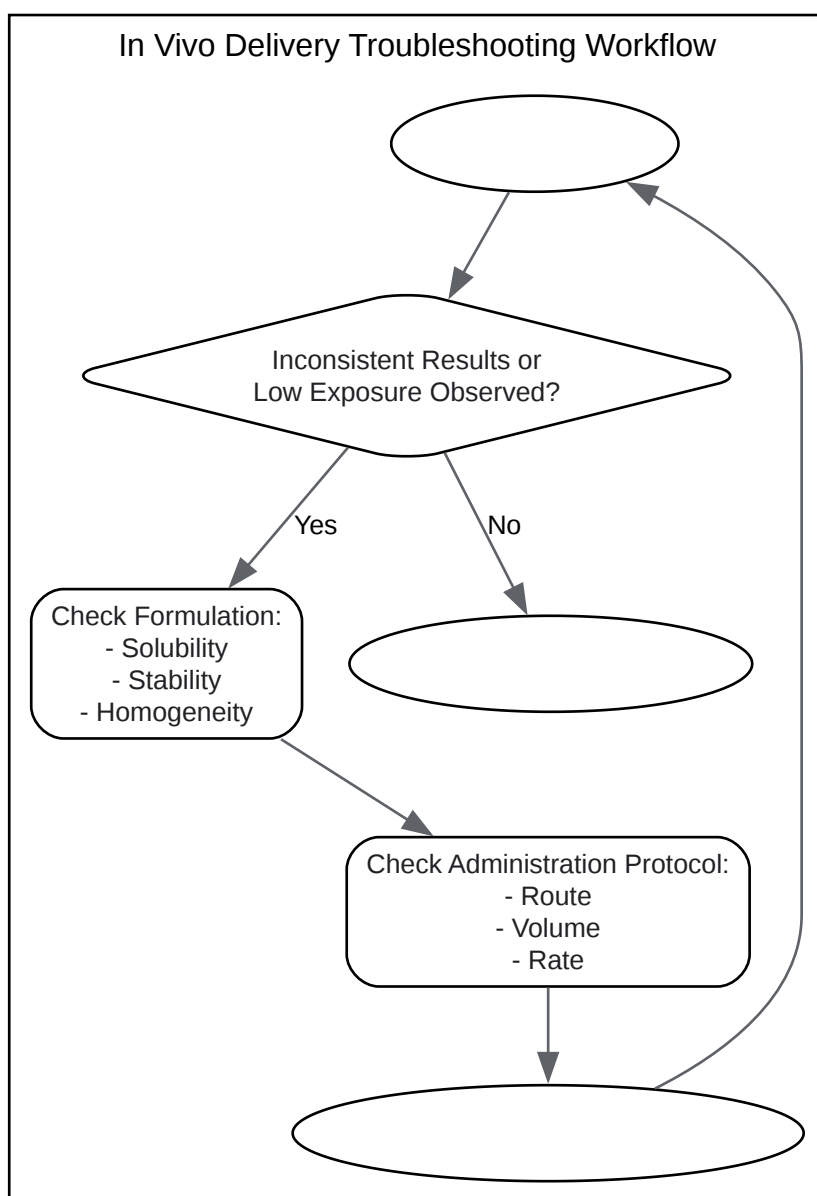
- Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling.
- Drug Administration:
 - Administer a single intravenous bolus or infusion of **D13-9001** at a defined dose.
- Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) post-dose.
 - Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis:
 - Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of **D13-9001** in plasma.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Visualizations



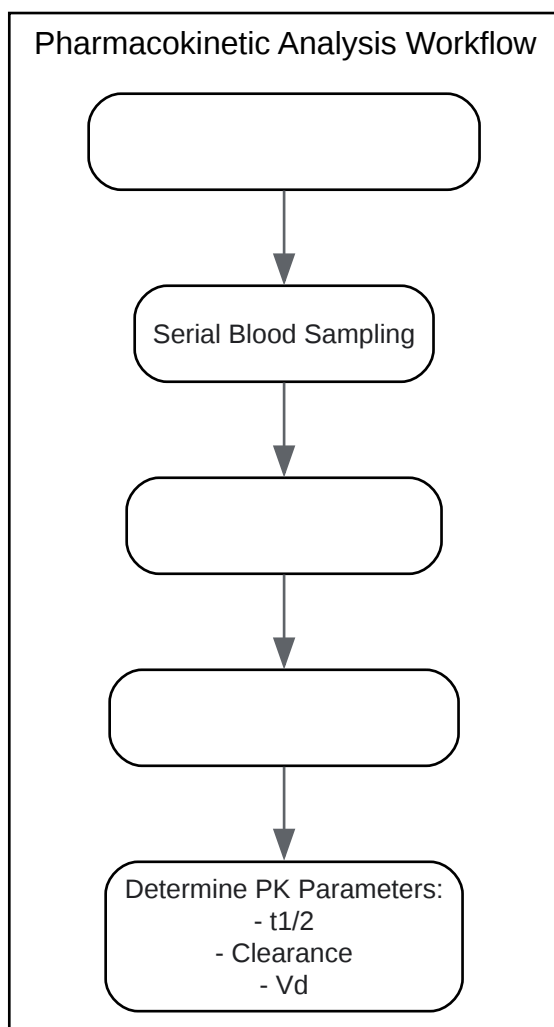
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Caption: **D13-9001** inhibits efflux pumps, increasing antibiotic concentration inside bacteria.



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Caption: A logical workflow for troubleshooting in vivo delivery issues with **D13-9001**.



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Caption: Standard workflow for conducting a pharmacokinetic study of **D13-9001**.

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